1,1,2-Trimethylpropylamine hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds structurally related to 1,1,2-Trimethylpropylamine hydrochloride involves complex reactions and methodologies. For instance, the reaction of 2-isopropyl(trimethylsilyl)amino-1λ3-phosphaalkyne with potassium tert-butoxide forms potassium 1-isopropyl-1-aza-3λ3-phospha-3-allenide, demonstrating the intricate steps involved in synthesizing compounds with similar structural features (Becker et al., 2005).

Molecular Structure Analysis

The molecular structure of related compounds reveals significant insights into their chemical behavior. For example, the crystal structure of trimethyltin(IV) chloride illustrates a chlorine-bridged, linear polymer structure, providing a basis for understanding the structural characteristics of trimethylpropylamine derivatives (Lefferts et al., 1982).

Chemical Reactions and Properties

Chemical reactions involving trimethylsilyl groups are pivotal in synthesizing and modifying compounds with the trimethylpropylamine moiety. A study demonstrated the reactivity of a disilyne with 4-dimethylaminopyridine, leading to the formation of an intramolecularly N-coordinated silylene, showcasing the chemical reactions typical of trimethylpropylamine derivatives (Yamaguchi & Sekiguchi, 2011).

Physical Properties Analysis

The physical properties of 1,1,2-Trimethylpropylamine hydrochloride and related compounds are crucial for their application in various fields. While specific studies on 1,1,2-Trimethylpropylamine hydrochloride were not identified, research on similar compounds provides valuable information. For example, the study of trimethyltin(IV) coordination polymers based on mixed ligands demonstrates the importance of physical properties in understanding the compound's behavior and potential applications (Ma et al., 2006).

Chemical Properties Analysis

The chemical properties of 1,1,2-Trimethylpropylamine hydrochloride are closely related to its reactivity and potential use in synthetic chemistry. For instance, the trimethyl lock mechanism illustrates how specific structural features can trigger molecular release, an aspect that could be relevant for derivatives of 1,1,2-Trimethylpropylamine (Levine & Raines, 2012).

Applications De Recherche Scientifique

Chemical Reactions and Derivative Formation

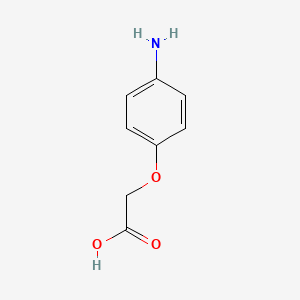

1,1,2-Trimethylpropylamine hydrochloride, as a secondary amine, has been utilized in the formation of well-defined, crystalline, fluorescent derivatives. For instance, its reaction with 7-chloro-4-nitrobenzofurazan led to a fluorescent derivative used in a sensitive spectrophotofluorometric method applied to assay capsules and compatibility samples (Turdiu, Penner, & Chafetz, 1974).

Synthesis and Structural Studies

The compound plays a role in the synthesis and structure analysis of complex metal compounds. For example, it has been involved in reactions leading to octahedral group 4 metal complexes containing amine, amido, and aminopyridinato ligands. These complexes have been analyzed for their structure and application in alpha-olefin oligo- and polymerization (Fuhrmann, Brenner, Arndt, & Kempe, 1996).

Pharmacological Applications

In the pharmacological domain, the compound has been used in efficient synthesis processes. For example, treating trimethylsilyl isocyanate with hydroxylamine hydrochloride produces valuable pharmacological tools such as 15N-hydroxyurea (Yasaki, Xu, & King, 2000).

Applications in Polymer Science

The compound has been applied in polymer science, particularly in the synthesis of alkyl-substituted p-benzoquinones from corresponding phenols. This involves oxidation processes catalyzed by copper(II) chloride-amine hydrochloride systems (Shimizu, Watanabe, Orita, Hayakawa, & Takehira, 1992).

Analytical Chemistry Applications

In analytical chemistry, 1,1,2-Trimethylpropylamine hydrochloride has been used as an ion-pairing modifier in chromatographic separations. Its application improves the chromatographic behavior of certain solutes (Jansson & Johansson, 1987).

Synthesis of Organic Acids Derivatives

The compound also finds application in the synthesis of volatile derivatives for gas chromatography, specifically in the formation of trimethylsilyl derivatives of sodium salts of organic acids (Poole, Llater, & Orrell, 1976).

Propriétés

IUPAC Name |

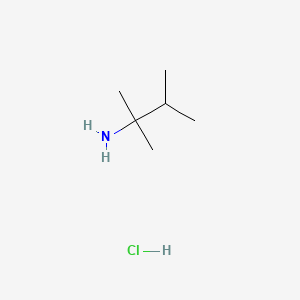

2,3-dimethylbutan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.ClH/c1-5(2)6(3,4)7;/h5H,7H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTAYKJBSPQDIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183919 | |

| Record name | Propylamine, 1,1,2-trimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,2-Trimethylpropylamine hydrochloride | |

CAS RN |

29772-69-8 | |

| Record name | Propylamine, 1,1,2-trimethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029772698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylamine, 1,1,2-trimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid](/img/structure/B1266271.png)